molecular formula C11H13NO3 B13153576 5-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)furan-2-carbaldehyde

5-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)furan-2-carbaldehyde

Cat. No.: B13153576
M. Wt: 207.23 g/mol
InChI Key: PSJVMKIIYRYIQJ-UHFFFAOYSA-N
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Description

5-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)furan-2-carbaldehyde is a complex organic compound featuring a bicyclic structure with both oxygen and nitrogen atoms. This compound is part of the broader family of tropane alkaloids, which are known for their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)furan-2-carbaldehyde typically involves enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This method provides high diastereo- and enantioselectivities.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of stereoselective synthesis and catalytic systems used in laboratory settings can be scaled up for industrial applications, ensuring the production of optically pure compounds .

Chemical Reactions Analysis

Types of Reactions

5-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It is known to interact with neurotransmitter receptors and transporters, influencing synaptic transmission and neuronal activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)furan-2-carbaldehyde is unique due to its combination of a bicyclic structure with both oxygen and nitrogen atoms and a furan ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various fields of research and industry .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

5-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)furan-2-carbaldehyde

InChI

InChI=1S/C11H13NO3/c13-7-10-3-4-11(15-10)12-5-8-1-2-9(6-12)14-8/h3-4,7-9H,1-2,5-6H2

InChI Key

PSJVMKIIYRYIQJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CC1O2)C3=CC=C(O3)C=O

Origin of Product

United States

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